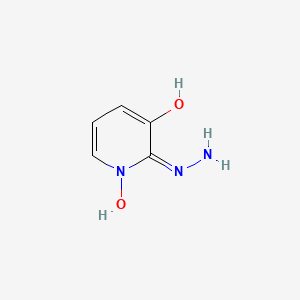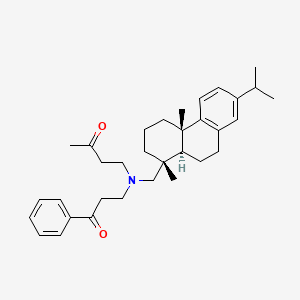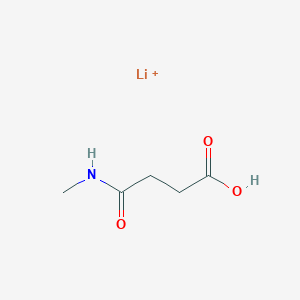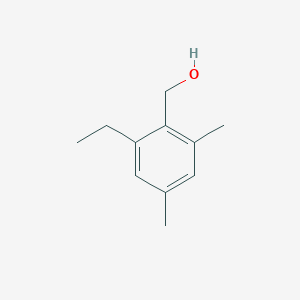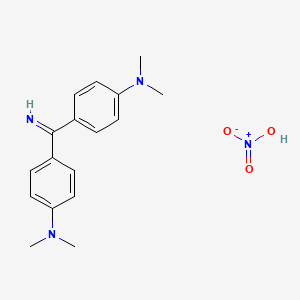
Benzenamine, 4,4'-carbonimidoylbis(N,N-dimethyl-, mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate is a chemical compound with the molecular formula C17H21N3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a carbonimidoyl group and two N,N-dimethylaniline groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate typically involves the reaction of N,N-dimethylaniline with a suitable carbonimidoyl source under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C. The reaction mixture is then treated with nitric acid to form the nitrate salt.
Industrial Production Methods
In industrial settings, the production of 4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aniline compounds.
Aplicaciones Científicas De Investigación
4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the manufacturing of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitrate group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Carbonimidoylbis[N,N-dimethylaniline] monohydrochloride
- 4,4’-Carbonimidoylbis[N,N-dimethylaniline] sulfate
- 4,4’-Carbonimidoylbis[N,N-dimethylaniline] phosphate
Uniqueness
4,4’-Carbonimidoylbis[N,N-dimethylaniline] nitrate is unique due to its nitrate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitrate group allows for specific interactions in redox reactions and enhances its utility in various applications.
Propiedades
Número CAS |
84255-15-2 |
|---|---|
Fórmula molecular |
C17H21N3.HNO3 C17H22N4O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;nitric acid |
InChI |
InChI=1S/C17H21N3.HNO3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;2-1(3)4/h5-12,18H,1-4H3;(H,2,3,4) |
Clave InChI |
LORQGAZBFSNIPI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
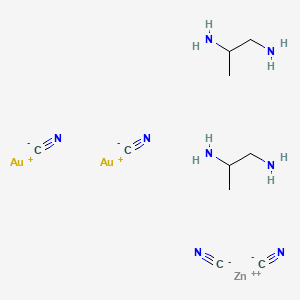
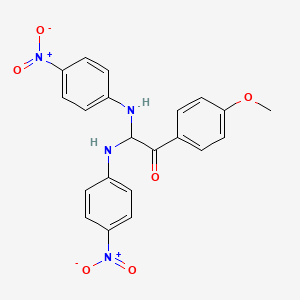
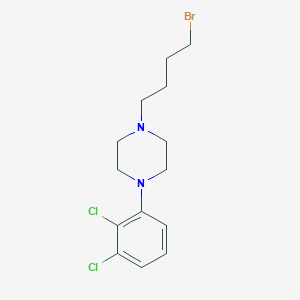
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
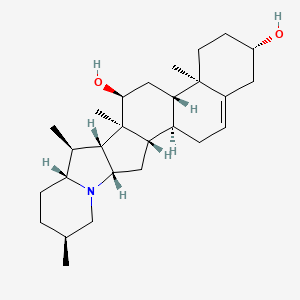
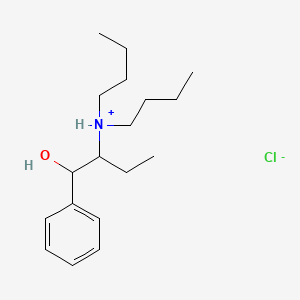
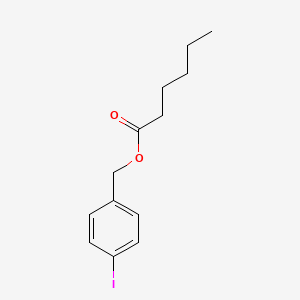
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
